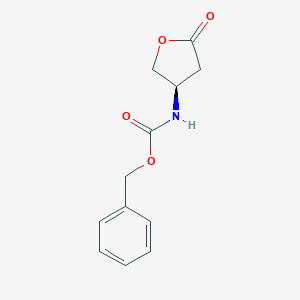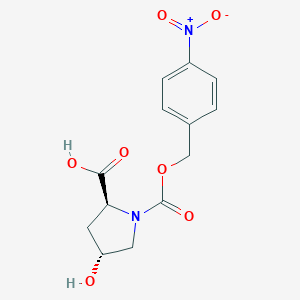
柚皮素-7-O-β-D-葡萄糖醛酸苷
描述
Naringenin 7-O-beta-D-glucuronide is a dihydroxyflavanone, specifically a metabolite of naringenin. It is characterized by the substitution of the phenolic hydrogen at position 7 with a beta-D-glucuronosyl residue . This compound is part of the flavonoid family, which is known for its diverse biological activities and presence in various fruits and vegetables.
科学研究应用
Naringenin 7-O-beta-D-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of flavonoid metabolism.
Biology: The compound is studied for its role in plant defense mechanisms and its impact on human health.
Industry: It is utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用机制
Target of Action
Naringenin-7-O-beta-D-glucuronide, also known as Naringenin 7-O-beta-D-glucuronide, has been found to interact with several targets. It primarily targets MMP7, MMP1, and SERPINE1 in combating COVID-19 . It also shows strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) . These targets play crucial roles in various biological processes, including immune response and glucose metabolism.
Mode of Action
Naringenin-7-O-beta-D-glucuronide interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the activity of PTP1B, a key enzyme involved in insulin signaling . This inhibition can stimulate glucose uptake in insulin-resistant cells .
Biochemical Pathways
The compound affects several biochemical pathways. It is a metabolite of the flavonoid naringenin and is predominantly synthesized through the action of UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The presence of the glucuronyl group may play a key role in the neuroprotective effects of naringenin .
Pharmacokinetics
It is known that the compound is a metabolite of naringenin and is formed primarily by the ugt isoforms . These enzymes play a crucial role in the metabolism and elimination of many xenobiotics and endogenous compounds.
Result of Action
The compound’s action leads to various molecular and cellular effects. For instance, it has been found to be a potential inhibitor for treating lung inflammation and long-term COVID caused by COVID-19 . It also exhibits dose-dependent inhibitory activity against ONOO–mediated tyrosine nitration and stimulates glucose uptake by decreasing PTP1B expression level in insulin-resistant HepG2 cells .
生化分析
Biochemical Properties
Naringenin-7-O-beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is primarily formed from naringenin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The nature of these interactions involves the addition of a glucuronide group to the naringenin molecule, increasing its solubility for excretion .
Cellular Effects
Its parent compound, naringenin, has been shown to have anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective effects
Molecular Mechanism
It is known that it is formed from naringenin by the action of UGT isoforms, which add a glucuronide group to the naringenin molecule . This may alter the activity of naringenin, potentially influencing its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Naringenin-7-O-beta-D-glucuronide is involved in the glucuronidation pathway, where it is formed from naringenin by the action of UGT isoforms . This could also include any effects on metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
Naringenin 7-O-beta-D-glucuronide can be synthesized through the glucuronidation of naringenin. This process primarily involves the enzyme UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs in the presence of UDP-glucuronic acid as the glucuronide donor.
Industrial Production Methods
Industrial production of naringenin 7-O-beta-D-glucuronide involves the extraction of naringenin from natural sources like citrus fruits, followed by enzymatic glucuronidation. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions
Naringenin 7-O-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can modify the compound’s structure.
Substitution: The glucuronide moiety can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of naringenin 7-O-beta-D-glucuronide, each with distinct biological activities .
相似化合物的比较
Similar Compounds
Naringin: A disaccharide derivative of naringenin, known for its bitter taste and biological activities.
Uniqueness
Naringenin 7-O-beta-D-glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-CGXGPNJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573866 | |
| Record name | Naringenin-7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158196-34-0 | |
| Record name | Naringenin-7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE](/img/structure/B30508.png)













